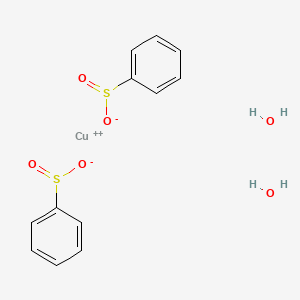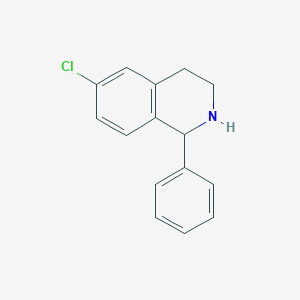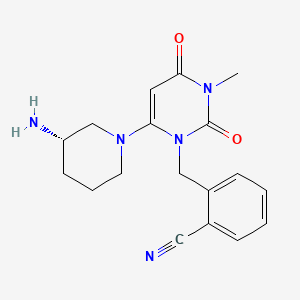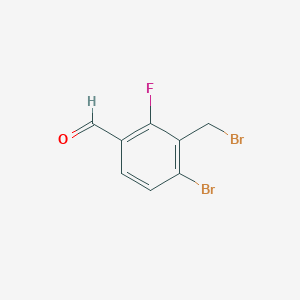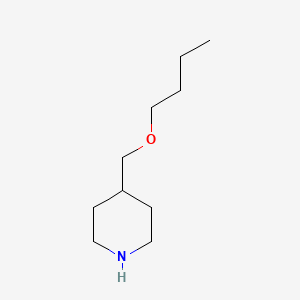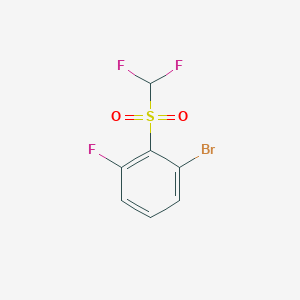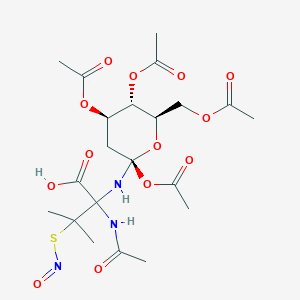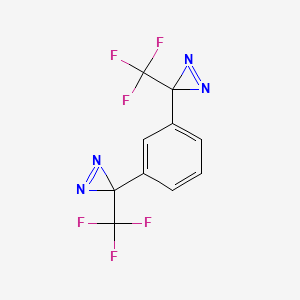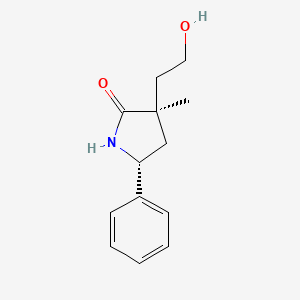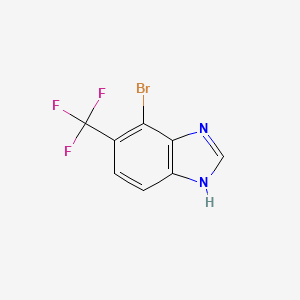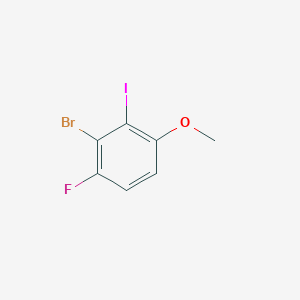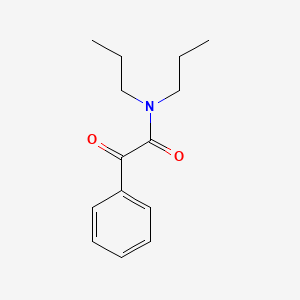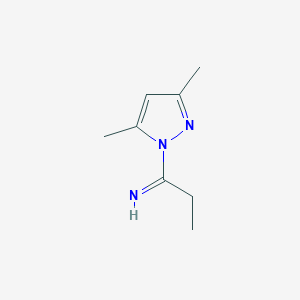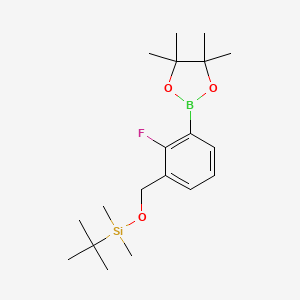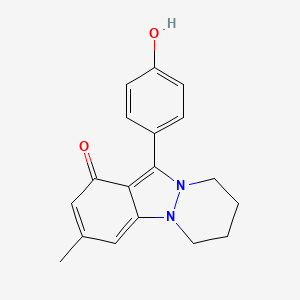
Nigellidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Nigellidine can be synthesized through various methods. One efficient synthetic route involves the direct C-3 C–H arylation of (1H) indazole and pyrazole with aryl iodides or bromides using a palladium(II)/phenanthroline catalyst . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction of this compound from Nigella sativa seeds is a common practice. The seeds are typically subjected to solvent extraction processes to isolate the alkaloids, followed by purification steps to obtain this compound .
化学反应分析
Types of Reactions: Nigellidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and catalysts such as palladium(II) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
科学研究应用
作用机制
Nigellidine is often compared with other bioactive compounds found in Nigella sativa, such as thymoquinone, α-hederin, and dithymoquinone . While all these compounds exhibit therapeutic properties, this compound is unique due to its indazole structure, which contributes to its distinct biological activities .
相似化合物的比较
Thymoquinone: Known for its antioxidant and anti-inflammatory properties.
α-Hederin: Exhibits anticancer and antiviral activities.
Dithymoquinone: Has potent antioxidant and anticancer effects.
Nigellidine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
属性
CAS 编号 |
120993-86-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChI 键 |
HJKNBAAMIKPHJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


